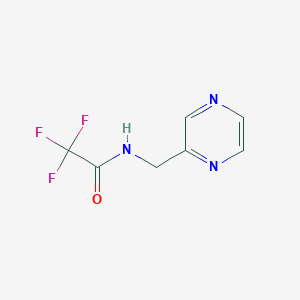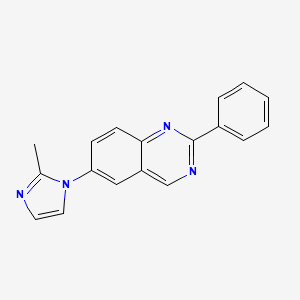
6-(2-methylimidazol-1-yl)-2-phenylquinazoline
概要
説明
6-(2-methylimidazol-1-yl)-2-phenylquinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the quinazoline ring is a fused bicyclic system containing two nitrogen atoms in a six-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylimidazol-1-yl)-2-phenylquinazoline typically involves the condensation of 2-phenylquinazolin-4(3H)-one with 2-methylimidazole under acidic or basic conditions. The reaction can be catalyzed by various agents such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
化学反応の分析
Types of Reactions
6-(2-methylimidazol-1-yl)-2-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, aryl halides, or halogenating agents are used under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
6-(2-methylimidazol-1-yl)-2-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.
作用機序
The mechanism of action of 6-(2-methylimidazol-1-yl)-2-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinazoline moiety can interact with various biological pathways, modulating cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
2-phenylquinazoline: Lacks the imidazole ring, making it less versatile in terms of biological activity.
2-methylimidazole:
6-(1H-imidazol-1-yl)-2-phenyl-quinazoline: Similar structure but without the methyl group on the imidazole ring, which can affect its reactivity and biological activity.
Uniqueness
6-(2-methylimidazol-1-yl)-2-phenylquinazoline is unique due to the presence of both imidazole and quinazoline rings, providing a combination of properties from both moieties. This dual functionality allows for a broader range of chemical reactions and biological activities, making it a valuable compound in various fields of research.
特性
分子式 |
C18H14N4 |
|---|---|
分子量 |
286.3 g/mol |
IUPAC名 |
6-(2-methylimidazol-1-yl)-2-phenylquinazoline |
InChI |
InChI=1S/C18H14N4/c1-13-19-9-10-22(13)16-7-8-17-15(11-16)12-20-18(21-17)14-5-3-2-4-6-14/h2-12H,1H3 |
InChIキー |
XXAHXPUWEYGXPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1C2=CC3=CN=C(N=C3C=C2)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
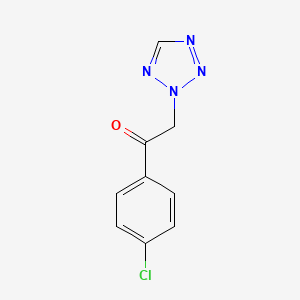
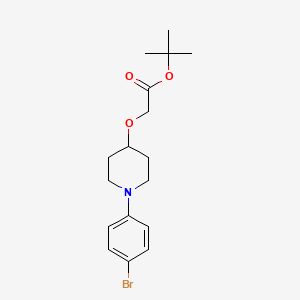
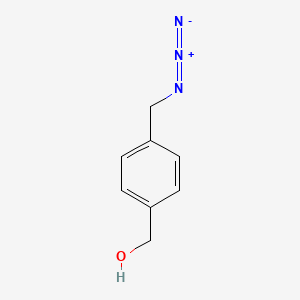

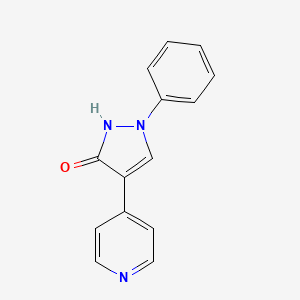
![4-[(4-Methylphenyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8635900.png)

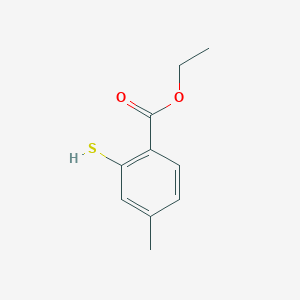
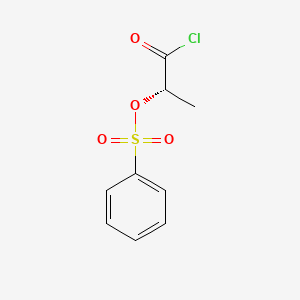
![6-Bromo-2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8635924.png)
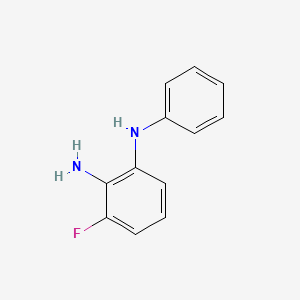
![6-Chloro-7-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine](/img/structure/B8635933.png)
